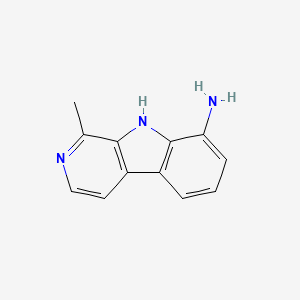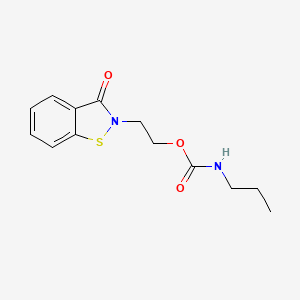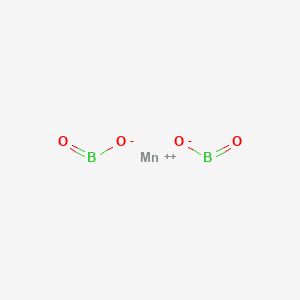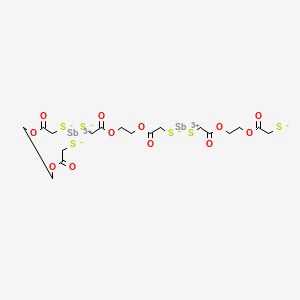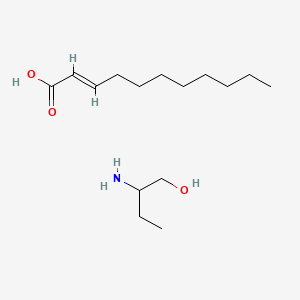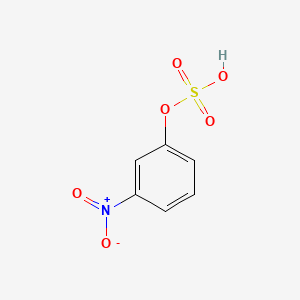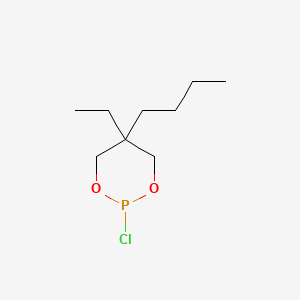
Bis(2-(triphenylphosphoranyl)ethyl) ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(triphenylphosphoranyl)ethyl) ether is an organophosphorus compound characterized by the presence of two triphenylphosphoranyl groups attached to an ethyl ether backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(triphenylphosphoranyl)ethyl) ether typically involves the reaction of triphenylphosphine with an appropriate ethyl ether derivative under controlled conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-(triphenylphosphoranyl)ethyl) ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranyl groups to phosphines.
Substitution: Nucleophilic substitution reactions can replace the ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and ozone (O_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted ethers, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(2-(triphenylphosphoranyl)ethyl) ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for phosphine-binding proteins.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bis(2-(triphenylphosphoranyl)ethyl) ether involves its ability to interact with various molecular targets through its phosphoranyl groups. These interactions can lead to the formation of stable complexes with metals and other electrophiles, facilitating catalytic processes and other chemical transformations . The pathways involved often include single-electron transfer (SET) reactions and radical generation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Bis(2-ethylhexyl) phthalate: Another plasticizer with similar applications.
Uniqueness
Bis(2-(triphenylphosphoranyl)ethyl) ether is unique due to its dual phosphoranyl groups, which confer distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific interactions with phosphine-binding sites are required.
Propriétés
Numéro CAS |
5368-62-7 |
|---|---|
Formule moléculaire |
C40H38OP2+2 |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium |
InChI |
InChI=1S/C40H38OP2/c1-7-19-35(20-8-1)42(36-21-9-2-10-22-36,37-23-11-3-12-24-37)33-31-41-32-34-43(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-30H,31-34H2/q+2 |
Clé InChI |
NJBGGFGJVQAWEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCOCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


